molecular formula C7H9NO3 B6167743 4-(1,3-oxazol-2-yl)butanoic acid CAS No. 951217-55-3

4-(1,3-oxazol-2-yl)butanoic acid

Cat. No.: B6167743
CAS No.: 951217-55-3
M. Wt: 155.15 g/mol
InChI Key: LSBHXKZAGALASX-UHFFFAOYSA-N
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Description

4-(1,3-oxazol-2-yl)butanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(1,3-oxazol-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.

Scientific Research Applications

4-(1,3-oxazol-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-oxazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for binding through various non-covalent interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simple oxazole ring.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

4-(1,3-oxazol-2-yl)butanoic acid is unique due to the presence of the butanoic acid side chain, which imparts additional chemical properties and potential biological activities. This structural feature distinguishes it from other oxazole derivatives and enhances its versatility in various applications .

Properties

CAS No.

951217-55-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)butanoic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10)

InChI Key

LSBHXKZAGALASX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCCC(=O)O

Purity

95

Origin of Product

United States

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